4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde
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Overview
Description
4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12N2O It is characterized by the presence of an imidazole ring substituted with two methyl groups at positions 4 and 5, and a benzaldehyde moiety attached to the nitrogen atom of the imidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals .
Result of Action
Some imidazole derivatives have been reported to show antibacterial activities .
Biochemical Analysis
Biochemical Properties
It is known that imidazole compounds, which include 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde, have a wide range of bioactivity and show good tissue penetration and permeability .
Cellular Effects
It is known that imidazole compounds can have significant effects on cells .
Molecular Mechanism
It is known that imidazole compounds can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that imidazole compounds can have significant effects over time .
Dosage Effects in Animal Models
It is known that imidazole compounds can have significant effects at different dosages .
Metabolic Pathways
It is known that imidazole compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that imidazole compounds can be transported and distributed in various ways .
Subcellular Localization
It is known that imidazole compounds can be localized in various subcellular compartments .
Preparation Methods
The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde can be achieved through several routes. One common method involves the condensation of 4,5-dimethylimidazole with benzaldehyde under acidic conditions. Another approach utilizes the reaction of 4,5-dimethylimidazole with 4-formylbenzoic acid in the presence of a dehydrating agent . Industrial production methods often employ catalysts such as erbium triflate to enhance yield and selectivity .
Chemical Reactions Analysis
4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid, 4-(4,5-dimethyl-1H-imidazol-1-yl)benzyl alcohol, and various substituted imidazole derivatives .
Scientific Research Applications
4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(4,5-Dimethyl-1H-imidazol-1-yl)benzaldehyde can be compared with other imidazole derivatives such as 4-(1H-imidazol-1-yl)benzaldehyde and 4-(4,5-diphenyl-1H-imidazol-1-yl)benzaldehyde. While these compounds share a common imidazole core, the presence of different substituents (e.g., methyl vs. phenyl groups) can significantly alter their chemical properties and biological activities .
Properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-10(2)14(8-13-9)12-5-3-11(7-15)4-6-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFUEVFRJZNQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117606-93-6 |
Source
|
Record name | 4-(4,5-dimethyl-1H-imidazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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